10-Methoxy-10-oxodecanoic acid 10-Methoxy-10-oxodecanoic acid Monomethyl sebacate is a biochemical.
Brand Name: Vulcanchem
CAS No.: 818-88-2
VCID: VC0536017
InChI: InChI=1S/C11H20O4/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)
SMILES: COC(=O)CCCCCCCCC(=O)O
Molecular Formula: C11H20O4
Molecular Weight: 216.27 g/mol

10-Methoxy-10-oxodecanoic acid

CAS No.: 818-88-2

Cat. No.: VC0536017

Molecular Formula: C11H20O4

Molecular Weight: 216.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

10-Methoxy-10-oxodecanoic acid - 818-88-2

Specification

CAS No. 818-88-2
Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
IUPAC Name 10-methoxy-10-oxodecanoic acid
Standard InChI InChI=1S/C11H20O4/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)
Standard InChI Key OSYQOBUUFRGFNG-UHFFFAOYSA-N
SMILES COC(=O)CCCCCCCCC(=O)O
Canonical SMILES COC(=O)CCCCCCCCC(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Physical Properties

10-Methoxy-10-oxodecanoic acid belongs to the class of medium-chain fatty acids, defined by an aliphatic chain of 10 carbon atoms. Its IUPAC name, 10-methoxy-10-oxodecanoic acid, reflects the presence of a methoxy group (-OCH3_3) and a ketone group (-C=O) at the terminal carbon. The canonical SMILES representation is COC(=O)CCCCCCCCC(=O)O\text{COC(=O)CCCCCCCCC(=O)O}, highlighting the ester and carboxylic acid functionalities .

Table 1: Key Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC11H20O4\text{C}_{11}\text{H}_{20}\text{O}_{4}PubChem
Molecular Weight216.27 g/molHMDB
Melting Point42°CVWR
Flash Point110°CVWR
AppearanceWhite crystalline solidSCBT
SolubilitySoluble in polar organic solventsVulcanchem

The compound’s dual functional groups confer distinct reactivity: the ester group participates in nucleophilic substitutions, while the carboxylic acid enables salt formation or further derivatization .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the esterification of sebacic acid (decanedioic acid) with methanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction, yielding monomethyl sebacate as the major product . A typical procedure involves:

  • Heating sebacic acid with methanol in a 1:1 molar ratio.

  • Adding catalytic H2SO4\text{H}_2\text{SO}_4 (1–2% w/w).

  • Refluxing at 65–70°C for 6–8 hours.

  • Purifying via vacuum distillation or recrystallization .

Yields typically range from 52% to 61%, depending on reaction conditions and purification methods .

Industrial Manufacturing

Industrial production leverages continuous flow reactors to enhance efficiency and scalability. Key steps include:

  • Reactor Design: Tubular reactors with temperature-controlled zones.

  • Catalyst Optimization: Heterogeneous catalysts (e.g., ion-exchange resins) to minimize downstream separation.

  • Purification: Distillation under reduced pressure (3–5 mmHg) followed by crystallization from ethanol .

Chemical Reactivity and Derivatives

10-Methoxy-10-oxodecanoic acid undergoes diverse transformations, making it a valuable synthetic intermediate:

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 oxidizes the ketone to a carboxylic acid, yielding decanedioic acid (sebacic acid).

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to 10-hydroxydecanoic acid, a precursor for biodegradable polymers .

Substitution Reactions

The methoxy group participates in nucleophilic substitutions. For example, reaction with amines in the presence of DCC/DMAP\text{DCC/DMAP} yields amide derivatives, which are explored as drug candidates .

Table 2: Common Reactions and Products

Reaction TypeReagents/ConditionsMajor ProductApplication
OxidationKMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}, ΔDecanedioic acidPolymer production
ReductionLiAlH4\text{LiAlH}_4, ether10-Hydroxydecanoic acidBiomedical materials
AmidationDCC\text{DCC}, DMAP\text{DMAP}, RNH2_210-Methoxy-10-oxodecanamideDrug discovery

Applications in Science and Industry

Polymer Science

10-Methoxy-10-oxodecanoic acid is a precursor for poly(glycerol sebacate) (PGS), a biodegradable elastomer used in tissue engineering. PGS synthesis involves polycondensation with glycerol, yielding materials with tunable mechanical properties . Recent advances include photocurable PGS-co-poly(ethylene glycol) methacrylates for 3D-printed scaffolds .

Pharmaceutical Intermediates

The compound serves as a building block for prodrugs and lipid-based drug delivery systems. Its ester group enhances lipophilicity, improving membrane permeability .

Industrial Uses

  • Lubricants: Derivatives act as bio-based lubricants due to high thermal stability.

  • Plasticizers: Incorporated into PVC to improve flexibility .

Biological Activity and Metabolic Pathways

In vitro studies suggest 10-Methoxy-10-oxodecanoic acid interacts with enzymes involved in fatty acid metabolism:

  • Fatty Acid Synthase (FASN): Modulates lipid biosynthesis, potentially inhibiting cancer cell proliferation .

  • Acyl-CoA Oxidase: Participates in β-oxidation, influencing energy metabolism .

Table 3: Enzymatic Interactions

EnzymeInteraction TypeBiological EffectReference
FASNCompetitive inhibitionReduced lipid synthesisHMDB
Acyl-CoA oxidaseSubstrate bindingEnhanced β-oxidationHMDB

Comparison with Structural Analogues

Sebacic Acid vs. 10-Methoxy-10-oxodecanoic Acid

PropertySebacic Acid10-Methoxy-10-oxodecanoic Acid
Functional GroupsTwo carboxylic acidsCarboxylic acid, ester, ketone
ReactivityHigh acidityNucleophilic at ester group
ApplicationsNylon productionDrug delivery, polymers

Methyl 10-Oxodecanoate

Recent Research and Future Directions

Recent studies focus on photocurable derivatives for 3D-printed biomedical devices. For example, methacrylated PGS exhibits rapid crosslinking under UV light, enabling patient-specific implants . Challenges remain in optimizing degradation rates and mechanical strength for clinical use.

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